molecular formula C5H13ClN2O B2723663 4-(Methylamino)butanamide hydrochloride CAS No. 1951438-97-3

4-(Methylamino)butanamide hydrochloride

Cat. No.: B2723663
CAS No.: 1951438-97-3
M. Wt: 152.62
InChI Key: IKORZPABHKXHBI-UHFFFAOYSA-N
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Description

4-(Methylamino)butanamide hydrochloride is a chemical compound with the molecular formula C5H13ClN2O. It is commonly used in various scientific research applications due to its unique properties and reactivity. This compound is often utilized in the synthesis of pharmaceuticals and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)butanamide hydrochloride typically involves the reaction of 4-(Methylamino)butanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

    Starting Material: 4-(Methylamino)butanoic acid.

    Reagent: Hydrochloric acid.

    Reaction Conditions: The reaction is typically conducted at a temperature range of 0-5°C to prevent decomposition of the product.

    Purification: The product is purified through recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness. Key steps include:

    Raw Material Handling: Bulk handling of 4-(Methylamino)butanoic acid and hydrochloric acid.

    Reaction Control: Automated control of reaction parameters such as temperature, pH, and reaction time.

    Purification and Quality Control: Use of advanced purification techniques like chromatography and rigorous quality control measures to ensure product consistency.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)butanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids and amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides with various functional groups.

Scientific Research Applications

4-(Methylamino)butanamide hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block in organic synthesis and the development of new chemical entities.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylamino)butanamide hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)butanamide hydrochloride: Similar structure but with an additional methyl group on the nitrogen atom.

    3-(Methylamino)propionic acid: Shorter carbon chain and different functional group positioning.

    4-(Methylamino)butanoic acid: Precursor to 4-(Methylamino)butanamide hydrochloride.

Uniqueness

This compound is unique due to its specific reactivity and ability to form stable intermediates in various chemical reactions. Its versatility in synthetic applications and research makes it a valuable compound in multiple fields.

Properties

IUPAC Name

4-(methylamino)butanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-7-4-2-3-5(6)8;/h7H,2-4H2,1H3,(H2,6,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKORZPABHKXHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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